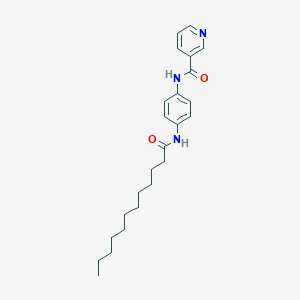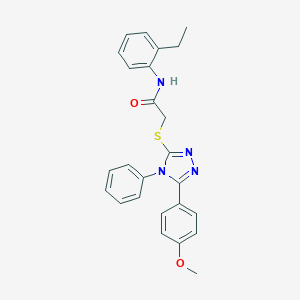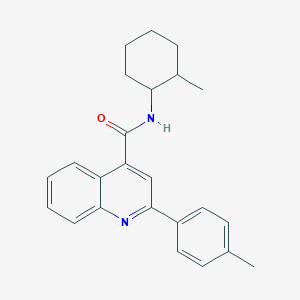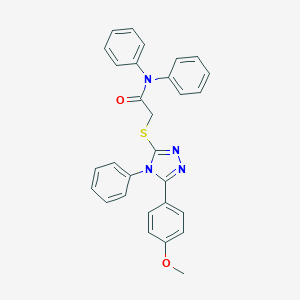
N-(4-Dodecanamidophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Dodecanamidophenyl)nicotinamide is a synthetic organic compound characterized by the presence of a dodecanoylamino group attached to a phenyl ring, which is further connected to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dodecanamidophenyl)nicotinamide typically involves the acylation of 4-aminophenyl nicotinamide with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Dodecanamidophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl nicotinamides.
Scientific Research Applications
N-(4-Dodecanamidophenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Dodecanamidophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Dodecanoylamino-phenyl)-2-thiophenecarboxamide
- N-(4-Dodecanoylamino-phenyl)-furan-2-carboxamide
Uniqueness
N-(4-Dodecanamidophenyl)nicotinamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
337935-65-6 |
|---|---|
Molecular Formula |
C24H33N3O2 |
Molecular Weight |
395.5g/mol |
IUPAC Name |
N-[4-(dodecanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-23(28)26-21-14-16-22(17-15-21)27-24(29)20-12-11-18-25-19-20/h11-12,14-19H,2-10,13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
YWZFGXZZBJULBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418218.png)

![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418221.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B418224.png)

![3-amino-4-(4-chlorophenyl)-N,N,6-triphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418231.png)

![N-(4-chlorophenyl)-2-{[5-({[(4-methylphenyl)sulfonyl]anilino}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418233.png)
![N-(2-naphthyl)-N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418234.png)
![N-(3-chlorophenyl)-2-{[5-({[(4-methylphenyl)sulfonyl]anilino}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418236.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B418237.png)
